Nopaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

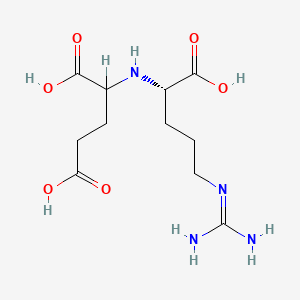

N2-(1,3-Dicarboxypropyl)-L-arginine: is a derivative of the amino acid arginine, characterized by the addition of a 1,3-dicarboxypropyl group to the nitrogen atom at the second position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1,3-Dicarboxypropyl)-L-arginine typically involves the reaction of L-arginine with a suitable dicarboxylic acid derivative. One common method includes the use of 1,3-dibromopropane as a starting material, which reacts with L-arginine under basic conditions to form the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the N2-(1,3-Dicarboxypropyl)-L-arginine .

Industrial Production Methods

Industrial production of N2-(1,3-Dicarboxypropyl)-L-arginine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced purification techniques such as crystallization and chromatography to isolate the final product .

化学反応の分析

Nopaline Dehydrogenase Reaction

D-nopaline dehydrogenase (EC 1.5.1.19) is an enzyme that catalyzes a reversible chemical reaction :

N2 D 1 3 dicarboxypropyl L arginine NADP+ H2O⇌L arginine 2 oxoglutarate NADPH H+

The enzyme belongs to the family of oxidoreductases and is also known as D-nopaline synthase, this compound dehydrogenase, or NOS . It participates in arginine and proline metabolism .

This compound Metabolism

The octopine/nopaline transport system permease protein, which the occ and noc regions of octopine and this compound Ti plasmids encode in Agrobacterium tumefaciens, is responsible for the catabolic utilization of octopine and this compound.

This compound oxidase accepts both this compound and octopine . Octopine and this compound oxidases from Ti plasmids require two polypeptides (subunits B and A) for function . The combinations of ooxB-noxA and noxB-ooxA both produce active enzymes that oxidize octopine and this compound at similar rates, suggesting that both subunits contribute to the substrate specificity .

Role of this compound Synthase (nos) Promoter

The this compound synthase (nos) promoter's activity is regulated in several plant organs . The nos promoter is wound-inducible in vegetative and reproductive organs . The induction of the nos promoter has been observed in leaves, stems, cotyledons, and various reproductive organs, suggesting that the response is not organ-specific . The wound response is further enhanced by adding auxins, while other growth substances have no effect on the wound-inducible nos promoter activity .

Key Enzymes and Their Functions in this compound Metabolism

| Enzyme | Function | Source Organism |

|---|---|---|

| This compound Synthase | Converts α-ketoglutaric acid and arginine into this compound | Agrobacterium tumefaciens |

| This compound Catabolic Enzymes | Degrade this compound into usable metabolites | Various Agrobacterium strains |

科学的研究の応用

Tumorigenicity and Plant Pathology

Nopaline is produced in plant tumors induced by Agrobacterium tumefaciens. The presence of this compound in these tumors is a result of the transfer of T-DNA from the bacterium to the plant cell, which reprograms the plant's metabolism to produce opines, including this compound. This process is critical for the survival of the bacteria within the plant host, as it provides a nutrient source for Agrobacterium.

Opine Catabolism

Research has shown that this compound can be utilized by specific strains of Agrobacterium for growth and energy. The genes responsible for this compound uptake and catabolism have been identified, revealing insights into how these bacteria adapt to their environments by exploiting plant metabolites .

Genetic Engineering Applications

This compound synthase promoter (nos) is widely used in plant genetic engineering as a tool for driving gene expression. The nos promoter is known for its strong activity in plants, making it an excellent choice for constructing expression vectors used in transgenic research .

This compound in Plant Genetic Transformation

A significant application of this compound is its use in creating genetically modified plants. For example, studies have demonstrated that introducing this compound synthase genes into plants can lead to enhanced resistance against pathogens or improved traits such as drought tolerance .

Drug Delivery Systems

Recent advancements have explored the use of this compound derivatives in drug delivery systems, particularly for enhancing oral bioavailability of therapeutic agents. This compound-based nanoparticles have been investigated for their ability to improve the stability and delivery efficiency of peptides and proteins .

Comparison of this compound and Other Opines

| Opine Type | Chemical Structure | Source Organism | Key Applications |

|---|---|---|---|

| This compound | Conjugate of α-ketoglutaric acid and arginine | Agrobacterium tumefaciens | Plant tumor formation, genetic engineering |

| Octopine | Conjugate of α-ketoglutaric acid and ornithine | Agrobacterium tumefaciens | Similar applications as this compound |

| Succinamopine | Conjugate of α-ketoglutaric acid and asparagine | Derived from this compound-type plasmids | Pathogen interaction studies |

Gene Expression Analysis Using this compound Promoter

作用機序

The mechanism of action of N2-(1,3-Dicarboxypropyl)-L-arginine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions and physiological responses .

類似化合物との比較

Similar Compounds

N2-(1,3-Dicarboxypropyl)ornithine: A similar compound with a different amino acid backbone.

N-(1-Carboxy-4-aminobutyl)glutamic acid: Another derivative with a similar structure but different functional groups

Uniqueness

N2-(1,3-Dicarboxypropyl)-L-arginine is unique due to its specific structural features and the presence of both carboxyl and amino groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with various molecular targets makes it a valuable compound for research and industrial applications .

特性

分子式 |

C11H20N4O6 |

|---|---|

分子量 |

304.3 g/mol |

IUPAC名 |

2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid |

InChI |

InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)/t6-,7?/m0/s1 |

InChIキー |

LMKYZBGVKHTLTN-PKPIPKONSA-N |

異性体SMILES |

C(C[C@@H](C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N |

正規SMILES |

C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N |

同義語 |

isonopaline nopaline |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。